2-Methyl-4-(pentyloxy)aniline
Overview
Description
2-Methyl-4-(pentyloxy)aniline is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 2-position and a pentyloxy group at the 4-position.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of SM cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pentyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-4-nitroaniline with pentanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas or a metal catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 2-methyl-4-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to an amine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pentyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Methyl-4-(pentyloxy)aniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Materials Science: It is employed in the creation of advanced materials, such as conducting polymers and composites.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(methoxy)aniline: Similar structure but with a methoxy group instead of a pentyloxy group.
2-Methyl-4-(ethoxy)aniline: Similar structure but with an ethoxy group instead of a pentyloxy group.
2-Methyl-4-(butoxy)aniline: Similar structure but with a butoxy group instead of a pentyloxy group.
Uniqueness
2-Methyl-4-(pentyloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The pentyloxy group provides increased hydrophobicity and potential for interactions with hydrophobic environments, making it suitable for specific applications in materials science and pharmaceutical development .
Properties
IUPAC Name |
2-methyl-4-pentoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-8-14-11-6-7-12(13)10(2)9-11/h6-7,9H,3-5,8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXDKKMCSCDDML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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